![molecular formula C16H13F2N3OS2 B2549893 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897481-24-2](/img/structure/B2549893.png)

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

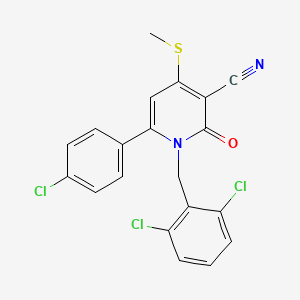

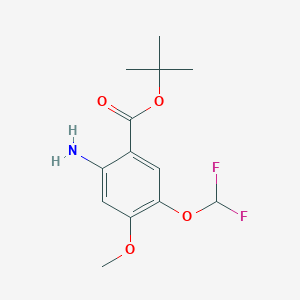

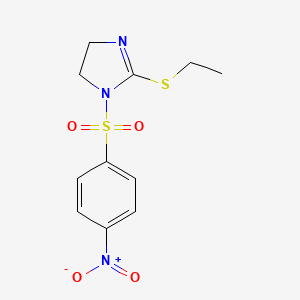

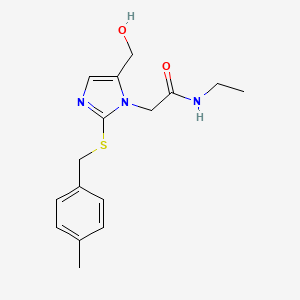

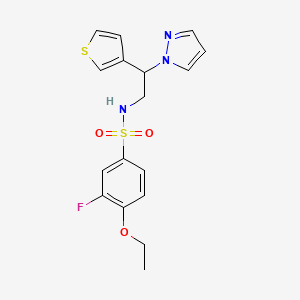

The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic molecule that likely exhibits interesting chemical and physical properties due to the presence of multiple aromatic systems and heteroatoms. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related arylthiobenzazoles has been demonstrated through electrochemical methods, as described in the first paper. The electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole leads to the formation of new compounds . This suggests that a similar electrochemical approach could potentially be applied to synthesize the compound of interest by using appropriate starting materials and conditions.

Molecular Structure Analysis

Although the exact molecular structure of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is not provided, the second paper offers insights into the structural characteristics of a similar compound. The novel bioactive heterocycle discussed in the paper crystallizes in the monoclinic crystal system and exhibits a stable molecular structure due to inter and intra-molecular hydrogen bonds . This information can be extrapolated to suggest that the compound of interest may also form a stable crystalline structure with potential hydrogen bonding.

Chemical Reactions Analysis

The first paper provides a mechanism for the oxidation of a related compound, which involves a Michael addition reaction followed by hydrolysis . This indicates that the compound of interest may also undergo similar reactions, particularly if it contains functional groups that are susceptible to nucleophilic attack, such as the ketone carbonyl.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the compound , the presence of difluorobenzothiazole and thiophene rings suggests that it would exhibit properties typical of aromatic and heteroaromatic compounds. These might include a relatively high melting point, stability under various conditions, and potential biological activity due to the presence of multiple rings and heteroatoms.

Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activities

- Anti-mycobacterial Chemotypes : A study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones highlighted their identification as new anti-mycobacterial chemotypes, showing promising anti-tubercular activity against Mycobacterium tuberculosis strains with minimal cytotoxicity, suggesting their potential as therapeutic agents against tuberculosis (Pancholia et al., 2016).

Anticancer Properties

- Antitumor Activity : Research on derivatives like (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone demonstrated significant antitumor activity against various cancer cell lines, indicating the potential of these compounds in cancer treatment (Bhole & Bhusari, 2011).

Molecular Structure and Interaction Analysis

- Hirshfeld Surface Analysis : A study on a structurally similar compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, involved antiproliferative activity evaluation and detailed structural characterization, including Hirshfeld surface analysis to understand intermolecular interactions (Prasad et al., 2018).

Corrosion Inhibition

- Organic Inhibitors for Mild Steel Corrosion : Research on organic inhibitors, including derivatives like [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone, demonstrated effective corrosion inhibition of mild steel in acidic media, highlighting the compound's utility in material protection and maintenance (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Anticonvulsant Agents

- Sodium Channel Blockers : A series of novel derivatives were evaluated as sodium channel blockers and anticonvulsant agents, showing significant efficacy in the maximal electroshock (MES) test, indicating their potential in treating convulsive disorders (Malik & Khan, 2014).

Propiedades

IUPAC Name |

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS2/c17-10-8-11(18)14-13(9-10)24-16(19-14)21-5-3-20(4-6-21)15(22)12-2-1-7-23-12/h1-2,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVFTCGFLKTKTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-O-ethyl 3-O-methyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2549812.png)

![2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2549813.png)

![3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2549815.png)

![6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2549816.png)

![(Z)-ethyl 1-methyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549820.png)

![8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549823.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2549824.png)